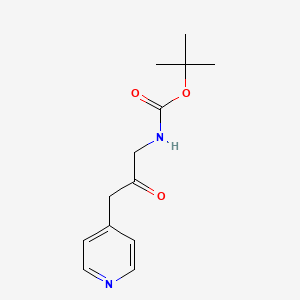

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxo-3-pyridin-4-ylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-9-11(16)8-10-4-6-14-7-5-10/h4-7H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNYQYHSIULYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652399 | |

| Record name | tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-81-8 | |

| Record name | Carbamic acid, [2-oxo-3-(4-pyridinyl)propyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-oxo-3-(pyridin-4-yl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridyl moiety, a ketone, and a Boc-protected amine, a combination of functional groups that allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, detailed synthetic strategies, and its potential applications in the development of novel therapeutics.

While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this guide extrapolates from the well-established chemistry of its constituent functional groups and analogous structures to provide a robust and scientifically grounded resource.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is presented below. It is important to note that properties such as melting point, boiling point, and solubility are predictions based on the analysis of structurally similar compounds and should be confirmed experimentally.

| Property | Value | Source/Basis |

| CAS Number | 885269-81-8 | Chemical Abstract Service |

| Molecular Formula | C₁₃H₁₈N₂O₃ | BLDpharm[1] |

| Molecular Weight | 250.29 g/mol | BLDpharm[1] |

| Appearance | Predicted: White to off-white solid | Analogy to similar carbamates |

| Melting Point | Not available (Predicted: 100-120 °C) | Analogy to similar N-Boc protected amino ketones |

| Boiling Point | Not available | --- |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General solubility of N-Boc protected compounds and pyridyl derivatives. |

| SMILES | O=C(OC(C)(C)C)NCC(CC1=CC=NC=C1)=O | BLDpharm[1] |

Chemical Structure and Reactivity

The chemical behavior of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is dictated by the interplay of its three primary functional groups: the N-Boc protecting group, the ketone, and the pyridine ring.

Figure 1. Chemical structure of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

N-Boc (tert-Butoxycarbonyl) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments.[2] Its primary reactivity is its susceptibility to cleavage under acidic conditions.

-

Deprotection: The Boc group can be readily removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This reaction proceeds via the formation of a stable tert-butyl cation.[2] This deprotection unmasks the primary amine, making it available for subsequent reactions such as amide bond formation, alkylation, or arylation.

Ketone Functional Group

The ketone moiety is a versatile functional group that can undergo a variety of transformations.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reduction.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

-

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a new amine.

Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom imparts basicity and can be protonated or alkylated.

-

N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form pyridinium salts. It can also be oxidized to a pyridine N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

-

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. Substitution typically occurs at the 3- and 5-positions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.

Synthetic Approaches

A likely synthetic pathway is the Dakin-West reaction or a related acylation of an N-Boc protected amino acid. An alternative and highly efficient modern approach involves the N-H insertion of a carbamate into an α-diazo ketone, often catalyzed by a rhodium complex.[3]

Proposed Synthetic Workflow

Figure 2. A plausible synthetic workflow for Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Activation of N-Boc-glycine

-

To a solution of N-Boc-glycine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (2.5 eq).

-

Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-Boc-N-methoxy-N-methylglycinamide (Weinreb amide).

Causality: The formation of the Weinreb amide is a crucial step as it provides a stable intermediate that reacts cleanly with organometallic reagents to form ketones without over-addition to form tertiary alcohols.

Step 2: Grignard or Organolithium Addition

-

Prepare 4-picolylmagnesium chloride or 4-picolyllithium in situ from 4-picolyl chloride or 4-picoline, respectively, in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

To a solution of the Weinreb amide from Step 1 in anhydrous THF at -78 °C, add the freshly prepared organometallic reagent dropwise.

-

Stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of the compound's functional groups and data from similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methylene protons adjacent to the amine and ketone, the methylene protons of the pyridylacetyl group, and the aromatic protons of the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | 1.4 - 1.5 | singlet | 9H |

| -NH- (1H) | 5.0 - 5.5 | broad singlet | 1H |

| -CH₂-NH- (2H) | 3.2 - 3.4 | triplet | 2H |

| -CH₂-CO- (2H) | 3.8 - 4.0 | singlet | 2H |

| Pyridine H-2, H-6 (2H) | 8.5 - 8.7 | doublet | 2H |

| Pyridine H-3, H-5 (2H) | 7.2 - 7.4 | doublet | 2H |

Rationale: The tert-butyl group will appear as a sharp singlet. The NH proton will be a broad signal due to quadrupole broadening and exchange. The methylene groups will be deshielded by the adjacent heteroatoms and carbonyl group. The pyridine protons will appear in the aromatic region with characteristic splitting patterns.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbons of the carbamate and ketone, the carbons of the tert-butyl group, the methylene carbons, and the carbons of the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 205 - 210 |

| Carbamate C=O | 155 - 157 |

| Pyridine C-4 | 148 - 150 |

| Pyridine C-2, C-6 | 150 - 152 |

| Pyridine C-3, C-5 | 123 - 125 |

| -C(CH₃)₃ | 79 - 81 |

| -CH₂-NH- | 45 - 48 |

| -CH₂-CO- | 40 - 43 |

| -C(CH₃)₃ | 28 - 29 |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 251.14. Common fragmentation patterns for N-Boc protected compounds include the loss of the tert-butyl group (as isobutylene, 56 Da) and the loss of the entire Boc group (100 Da).[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (carbamate) | 3300 - 3400 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ketone) | 1710 - 1725 |

| C=O stretch (carbamate) | 1680 - 1700 |

| C-N stretch | 1200 - 1300 |

Applications in Drug Discovery

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple reactive sites allows for its use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The pyridyl ketone motif is a common feature in many kinase inhibitors, where the pyridine nitrogen can form key hydrogen bond interactions with the hinge region of the kinase active site.

-

Synthesis of Novel Heterocycles: The α-amino ketone functionality is a precursor for the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and pyrazines, which are prevalent in many biologically active compounds.[3]

-

Introduction of a Pharmacophoric Element: The 4-pyridyl group is a common pharmacophore in drug design, known to improve solubility and provide a key interaction point with biological targets.

Safety, Handling, and Storage

Hazard Identification

Based on available data, Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Precautions

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Carbamates are generally stable, but should be protected from strong acids and high temperatures to prevent decomposition.[8]

Conclusion

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is a promising chemical entity for researchers and professionals in the field of drug development. Its unique combination of a protected amine, a reactive ketone, and a pyridyl ring makes it a versatile building block for the synthesis of a wide array of complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application by drawing upon established principles of organic chemistry and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-designed chemical intermediates will be crucial in advancing the frontiers of medicinal chemistry.

References

- Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (2020-12-08).

- 1 H-NMR spectrum of N-Boc glutamic acid.

- 885269-81-8|tert-Butyl (2-oxo-3-(pyridin-4-yl)propyl)

- Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC - NIH. (2024-04-12).

- Preparation and Reactivity of Versatile α-Amino Ketones | The Journal of Organic Chemistry.

- A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed. (2018-06-03).

- Stability of carbamate and organophosphorus pesticides under different storage conditions - JOURNAL of the Tunisian Chemical Society.

- Synthesis of a Family of Pd(II)

- 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.

- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.

- How can I avoid the Boc-cleavage during Mass Analysis?

- Pyridones in drug discovery: Recent advances - ResearchG

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchG

- Pyridine Aldehydes and Ketones - ResearchG

- Synthesis of α-Amino ketones, acids, esters, nitriles and rel

- Safety D

- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018-06-07).

- 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...

- Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors - 质谱学报. (2024-12-12).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.

- Pyridine - SAFETY D

- Pyridine - Wikipedia.

- Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphon

- Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchG

- The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters - ResearchG

- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI.

- SAFETY D

- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public

- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B. (2024-07-01).

- Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchG

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24).

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz

- PYRIDIN-4-YL-ACETONITRILE CAS#: 13121-99-8 - ChemicalBook.

- Aminoaldehydes and aminoketones - Wikipedia.

- Amino Acids for Pharmaceutical Intermedi

- Pyridones in drug discovery: Recent advances - PubMed. (2021-04-15).

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

- Pyridine - Apollo Scientific.

- preventing decomposition of ethyl (2-hydroxypropyl)

- Peptide Synthesis with the Boc Protecting Group - YouTube. (2020-04-21).

- Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.

- 1H NMR Chemical Shift - Oregon St

- Technical Specifications and Application Guidelines for (4-Pyridyl)acetone (CAS 6304-16-1).

- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragment

- (PDF)

- common fragmentation mechanisms in mass spectrometry - YouTube. (2022-11-22).

- Chemical shifts - UCL.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. sctunisie.org [sctunisie.org]

Introduction: The Strategic Role of the N-Boc Group in Modulating Pyridine's Biological Potential

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The importance of the '4-5' double bond for neurotoxicity in primates of the pyridine derivative MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. rr-asia.woah.org [rr-asia.woah.org]

- 20. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. promega.com [promega.com]

- 24. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]

- 26. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

Methodological & Application

Boc deprotection methods for Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Application Notes & Protocols:

Strategic Deprotection of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions.[1][2] Its removal, however, requires carefully selected acidic conditions that must be compatible with other functional groups within the molecule. This guide provides a detailed analysis and robust protocols for the Boc deprotection of tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, a substrate featuring both a ketone and a basic pyridine ring. We will explore the mechanistic rationale behind standard deprotection methods, address the specific challenges posed by the substrate's functionalities, and present step-by-step procedures to achieve high-yield deprotection while maintaining molecular integrity.

Introduction: The Strategic Challenge

The target molecule, tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate, presents a classic scenario in process chemistry and drug development: the need for selective deprotection without compromising other sensitive moieties.

-

The Boc Group: An acid-labile protecting group, ideal for its resilience during synthetic steps like nucleophilic additions or base-mediated reactions.[1][2]

-

The Ketone: Generally stable under anhydrous acidic conditions used for Boc removal, but its presence warrants consideration.

-

The Pyridine Ring: A basic heterocycle that will be protonated under acidic deprotection conditions.[3][4] This protonation is a critical experimental parameter, influencing reagent stoichiometry, substrate solubility, and the final salt form of the product. Pyridinium salts themselves are generally stable under these conditions.[5][6]

The primary goal is to efficiently cleave the C-O bond of the carbamate without inducing side reactions. The selection of the appropriate acid and solvent system is therefore paramount.

Mechanism of Acid-Catalyzed Boc Deprotection

Understanding the reaction pathway is key to troubleshooting and optimizing the process. The deprotection proceeds through a well-established E1-type mechanism:[7][8][9]

-

Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, activating it as a good leaving group.

-

Cation Formation: The activated carbamate collapses, eliminating a highly stable tert-butyl cation.

-

Decarboxylation: This generates an unstable carbamic acid intermediate, which rapidly loses carbon dioxide (CO₂).

-

Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess acid in the reaction medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

dot graph "Boc_Deprotection_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Substrate [label="Boc-Protected Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineSalt [label="Final Amine Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; tBu [label="tert-Butyl Cation\n(+ Scavenger)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Substrate -> Protonated [label="+ H⁺"]; Protonated -> CarbamicAcid [label="- C(CH₃)₃⁺"]; Protonated -> tBu [style=dashed, color="#5F6368"]; CarbamicAcid -> AmineSalt [label="- CO₂\n+ H⁺"]; CarbamicAcid -> CO2 [style=dashed, color="#5F6368"];

// Graph attributes graph [bgcolor="transparent", size="6,3", dpi=100]; node [color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; } caption: Acid-catalyzed Boc deprotection mechanism.

Method Selection and Comparative Analysis

The two most prevalent and reliable methods for Boc deprotection are treatment with Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.[1][2]

| Method | Reagents & Conditions | Pros | Cons | Key Considerations for this Substrate |

| Method 1: TFA | 20-50% TFA in Dichloromethane (DCM), 0°C to RT, 30-120 min | - Fast and highly effective- Volatile reagents are easy to remove- Tolerates many functional groups | - TFA is corrosive and expensive- Requires anhydrous conditions- Can generate reactive tert-butyl cations | The pyridine will be protonated, forming a TFA salt. The high acidity ensures rapid deprotection. |

| Method 2: HCl | 4M HCl in 1,4-Dioxane, RT, 1-4 hours | - Cost-effective- Product often precipitates as the HCl salt, simplifying isolation- Selective for N-Boc over t-butyl esters | - Dioxane is a peroxide-former and less desirable solvent- Can be slower than TFA- May require heating for difficult substrates[10] | The product will form a di-hydrochloride salt. Solubility may decrease significantly, aiding purification by precipitation. |

| Alternative Methods | TMSI, Thermal, Lewis Acids | - Milder conditions for highly sensitive substrates[2][10] | - More expensive- Can have other reactivity- Thermal methods require high heat which can cause degradation[11] | Generally unnecessary for this substrate, as it is not expected to be exceptionally acid-sensitive. |

Experimental Protocols

Safety Precaution: These procedures involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This is the gold-standard method, known for its speed and efficiency. The use of a scavenger is highly recommended to trap the electrophilic tert-butyl cation, preventing potential side reactions.[12]

Materials:

-

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Triethylsilane (TES) or Anisole (scavenger)[13]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected starting material (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration).

-

Add a scavenger, such as triethylsilane (1.1 equiv) or anisole (1.1 equiv), to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add TFA (10-20 equiv, often a 25-50% v/v solution in DCM) to the stirred solution. Note: Due to the basic pyridine, ensure sufficient excess acid is used to protonate both the pyridine nitrogen and catalyze the deprotection.

-

Allow the reaction to warm to room temperature and stir for 30-90 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: a. Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. b. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). c. Slowly and carefully neutralize the solution by washing with saturated NaHCO₃ solution until CO₂ evolution ceases. d. Wash the organic layer with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude free amine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization if applicable.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a highly effective and economical alternative to TFA. It often results in the precipitation of the product as its hydrochloride salt, which can be a convenient purification step.[14][15][16]

Materials:

-

Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate (1.0 equiv)

-

4M Hydrogen Chloride solution in 1,4-Dioxane

-

Methanol (optional, as co-solvent)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

Suspend or dissolve the Boc-protected starting material (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary, otherwise proceed neat.

-

Add the 4M HCl in 1,4-dioxane solution (10-20 equiv of HCl) to the substrate.[15]

-

Stir the mixture vigorously at room temperature for 1-4 hours.[15] Often, a precipitate (the di-hydrochloride salt of the product) will form over time.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. For TLC, a sample must be quenched with base (e.g., NH₃ in methanol) to visualize the free amine spot.

-

Workup & Isolation: a. Upon reaction completion, add diethyl ether to the reaction mixture to further induce precipitation of the hydrochloride salt. b. Collect the solid product by vacuum filtration. c. Wash the collected solid with copious amounts of diethyl ether to remove dioxane and any non-polar impurities. d. Dry the solid product under high vacuum. The product is isolated as the di-hydrochloride salt, 3-amino-1-(pyridin-4-yl)propan-2-one dihydrochloride.

-

Conversion to Free Base (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water or methanol and neutralized with a suitable base (e.g., NaHCO₃, K₂CO₃, or triethylamine) followed by extraction with an organic solvent.

General Experimental Workflow

The overall process, from reaction setup to final product analysis, follows a logical sequence.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nBoc-Protected Substrate", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Solvent, Scavenger, 0°C)"]; AddAcid [label="Add Acid\n(TFA or HCl/Dioxane)"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Complete [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup\n(Quench / Evaporate / Precipitate)"]; Purify [label="Purification\n(Chromatography / Crystallization)"]; Analyze [label="Characterization\n(NMR, MS, etc.)"]; End [label="Final Product:\nDeprotected Amine Salt", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> AddAcid; AddAcid -> Monitor; Monitor -> Complete; Complete -> Workup [label="Yes"]; Complete -> Monitor [label="No"]; Workup -> Purify; Purify -> Analyze; Analyze -> End;

// Graph attributes graph [bgcolor="transparent", size="5,7", dpi=100]; } caption: General workflow for Boc deprotection.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient acid (due to pyridine protonation)- Insufficient reaction time or temperature- Water present in the reaction[10] | - Increase equivalents of acid- Extend reaction time or gently warm (e.g., to 40°C)- Ensure use of anhydrous solvents and fresh reagents |

| Side Product Formation | - Alkylation of the product by tert-butyl cation- Degradation of other functional groups | - Add or increase the amount of scavenger (TES, anisole)[12]- Run the reaction at a lower temperature (0°C)- Consider a milder deprotection method if degradation persists |

| Difficult Isolation/Purification | - Product is highly water-soluble as a salt- Emulsion during basic workup | - For HCl/Dioxane method, try to precipitate the HCl salt with ether- For TFA method, after neutralization, saturate the aqueous layer with NaCl before extraction- Use a different extraction solvent (e.g., n-butanol) |

Conclusion

The deprotection of tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate is readily achievable using standard acidic protocols. The choice between TFA and HCl/dioxane will depend on factors such as cost, scale, and desired final salt form. By accounting for the basicity of the pyridine ring and employing appropriate scavengers, researchers can reliably obtain the desired amine in high yield, ready for subsequent steps in their synthetic campaigns.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

-

Reddit r/Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry Publishing. [Link]

-

Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Thermal Methods for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Tetteh, P. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24341-24349. [Link]

-

Azoulay, S. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Science. [Link]

-

Powers, D. C. & Ritter, T. (2015). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

-

Reddit r/Chempros Discussion. (2025). Best mild Boc-deprotection method for a guanidine compound?. Reddit. [Link]

-

ResearchGate Discussion. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate. [Link]

-

Wang, M. et al. (2018). "Click-like" Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine. [Link]

-

Boc Deprotection - TFA. Common Organic Chemistry. [Link]

-

Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository. [Link]

-

Reddit r/chemistry Discussion. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. [Link]

-

Pathak, V. et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

-

Application of Pyridinium Salts to Organic Syntheses. ResearchGate. [Link]

-

Pittelkow, M. et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. [Link]

-

General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. [Link]

-

Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyr). URI Digital Commons. [Link]

-

ResearchGate Discussion. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

-

ResearchGate Discussion. (2013). I have a problem with boc deprotection of pyridinium salts. ResearchGate. [Link]

-

A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate. MDPI. [Link]

-

Some Chemistry of PYRIDINIUM IONS. C&EN Global Enterprise. [Link]

-

The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. [Link]

-

Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

-

Di Giorgio, A. et al. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: The Tert-butyl Carbamate (Boc) Group as a Strategic Moiety for Prodrug Design

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Prodrugs and the Strategic Role of the Boc-Carbamate Linkage

In modern drug development, overcoming suboptimal pharmacokinetic and pharmacodynamic properties of a promising active pharmaceutical ingredient (API) is a frequent and critical challenge. Poor aqueous solubility, low membrane permeability, extensive first-pass metabolism, and off-target toxicity can halt the progression of an otherwise potent therapeutic agent. The prodrug approach, wherein a bioreversible derivative of the API is designed to undergo transformation in vivo to release the parent drug, stands as a powerful and proven strategy to mitigate these liabilities[1][2].

Among the various chemical moieties utilized for prodrug design, the carbamate linkage has garnered significant attention for its versatility and tunable stability[3]. This guide focuses specifically on the application of the tert-butyl carbamate (Boc) group, a well-established protecting group in organic synthesis, as a strategic promoiety in prodrug design. The Boc group offers a unique combination of stability and predictable cleavage that can be exploited to enhance the therapeutic potential of amine- and phenol-containing drugs.

The core principle of a Boc-prodrug strategy lies in masking a key functional group (typically a primary or secondary amine, or a phenol) responsible for poor drug-like properties. This masking is achieved by forming a carbamate bond, which is generally more stable against chemical hydrolysis than a simple ester, offering protection against premature degradation, for instance, in the acidic environment of the stomach[4][5]. The bulky tert-butyl group provides steric hindrance, further contributing to this stability. However, this stable linkage can be predictably cleaved in vivo, primarily by enzymatic action, to regenerate the active parent drug at or near its site of action.

This document provides a detailed exploration of the Boc-carbamate prodrug strategy, outlining the underlying chemical principles, detailed protocols for synthesis and evaluation, and insights into the causality behind experimental choices.

The Chemical and Biological Basis of the Boc-Carbamate Prodrug Strategy

The effectiveness of the Boc group as a promoiety is rooted in its distinct chemical properties and its interaction with biological systems.

Mechanism of Action: Stability and In Vivo Cleavage

A successful prodrug must remain intact until it reaches the desired biological compartment and then efficiently release the active drug. The Boc-carbamate linkage is adept at fulfilling this dual requirement.

-

Chemical Stability: Boc-carbamates exhibit significant stability under neutral and, notably, acidic pH conditions[4][5]. This is a key advantage for oral drug delivery, as it protects the prodrug from premature hydrolysis in the low pH environment of the stomach. Studies on various carbamate prodrugs have shown they remain over 98% intact after several hours in simulated gastric fluid (pH 1.2)[4].

-

Enzymatic Cleavage: The primary mechanism for the in vivo release of the parent drug from a carbamate prodrug is enzymatic hydrolysis. Carboxylesterases (CES), which are abundant in the liver, plasma, and intestinal microsomes, are the key enzymes responsible for this bioconversion[3][4]. Upon hydrolysis of the carbamate bond, an unstable carbamic acid intermediate is formed, which spontaneously decomposes to release the free amine or phenol (the active drug), carbon dioxide, and tert-butanol.

The following diagram illustrates the general pathway for the enzymatic activation of a Boc-protected amine-containing drug.

Caption: General workflow for the synthesis of a Boc-prodrug.

Materials:

-

Amine-containing API (or its salt)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or a biphasic system like Dioxane/Water)

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Sodium Bicarbonate (NaHCO₃), if required)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: Dissolve the amine-containing API (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Basification (if necessary): If the API is a hydrochloride or other acid salt, add the base (1.1-2.0 eq) to the solution and stir for 10-15 minutes at room temperature to generate the free amine. For aqueous systems, a base like NaHCO₃ can be used.

-

Addition of Boc₂O: Add Boc₂O (1.1-1.5 eq) to the reaction mixture. The reaction is often exothermic; for sensitive substrates, addition can be done portion-wise or at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like Ethyl Acetate or DCM.

-

Wash the organic layer successively with a mild acid (e.g., 1M HCl or saturated NH₄Cl, to remove excess base), water, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure Boc-prodrug.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Boc-Carbamate Prodrugs

The in vitro evaluation is a critical step to validate the prodrug concept, assessing its stability in relevant biological environments and confirming its ability to release the parent drug.

Protocol for In Vitro Stability in Simulated Biological Fluids

This protocol assesses the chemical stability of the Boc-prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Rationale: This experiment determines if the prodrug can survive transit through the stomach and reach the intestine, where absorption typically occurs. High stability in SGF is desirable for orally administered prodrugs.

Materials:

-

Boc-prodrug stock solution (e.g., in DMSO or MeCN)

-

Simulated Gastric Fluid (SGF), pH 1.2 (USP recipe: 2.0 g NaCl, 3.2 g pepsin, 7.0 mL HCl per 1 L of water) [6]* Simulated Intestinal Fluid (SIF), pH 6.8 (USP recipe: 6.8 g KH₂PO₄, 77 mL 0.2 M NaOH, 10 g pancreatin per 1 L of water) [6]* Incubator or water bath at 37 °C

-

HPLC or LC-MS system

Step-by-Step Procedure:

-

Preparation: Prepare SGF and SIF solutions. Pre-warm the solutions to 37 °C.

-

Incubation: Spike the Boc-prodrug stock solution into separate vials of SGF and SIF to a final concentration of 1-10 µM.

-

Time Points: Incubate the vials at 37 °C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from each vial.

-

Sample Quenching: Immediately quench the enzymatic activity and any chemical degradation by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining concentration of the prodrug.

-

Data Interpretation: Plot the percentage of remaining prodrug versus time. A stable prodrug will show minimal degradation over the time course, especially in SGF.

Protocol for In Vitro Bioconversion in Plasma and Liver Microsomes

This protocol assesses the enzymatic conversion of the Boc-prodrug to the parent drug.

Rationale: This experiment mimics the metabolic environment the prodrug would encounter after absorption. Human plasma contains carboxylesterases, and liver microsomes are rich in both Phase I (including CYPs) and Phase II metabolic enzymes, as well as high concentrations of carboxylesterases. Rapid conversion in these matrices is indicative of efficient bioactivation in vivo.

Materials:

-

Boc-prodrug and parent drug analytical standards

-

Human plasma (or rat/mouse plasma for preclinical studies)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (for HLM assays)

-

Phosphate buffer (pH 7.4)

-

Incubator or water bath at 37 °C

-

HPLC or LC-MS system

Step-by-Step Procedure:

-

Preparation: Thaw plasma and HLM on ice. Prepare working solutions of the prodrug in a suitable solvent.

-

Incubation (Plasma):

-

Pre-warm plasma to 37 °C.

-

Initiate the reaction by adding the Boc-prodrug stock solution to the plasma (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and quench with 2-3 volumes of cold acetonitrile.

-

-

Incubation (HLM):

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the Boc-prodrug (final concentration ~1 µM).

-

Pre-incubate the mixture for 5 minutes at 37 °C.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points, withdraw aliquots and quench with cold acetonitrile.

-

-

Sample Processing: Vortex the quenched samples, centrifuge to pellet precipitated proteins, and transfer the supernatant for analysis.

-

Analysis: Using a validated LC-MS/MS method, simultaneously quantify the disappearance of the prodrug and the appearance of the parent drug.

-

Data Interpretation: Plot the concentrations of both the prodrug and the parent drug against time. The rate of prodrug disappearance and parent drug formation can be used to calculate the intrinsic clearance and half-life of the prodrug.

Analytical Methods and Data Presentation

Robust analytical methods are essential for the accurate characterization and evaluation of prodrugs.

Analytical Techniques

-

HPLC/UV: High-Performance Liquid Chromatography with UV detection is a workhorse technique for monitoring reaction progress and assessing the purity of the synthesized prodrug. It can also be used for stability studies if the prodrug and parent drug have distinct retention times and adequate chromophores.[7][8][9]

-

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is the gold standard for in vitro and in vivo prodrug evaluation. Its high sensitivity and selectivity allow for the simultaneous quantification of the prodrug and the parent drug at low concentrations in complex biological matrices like plasma.[10][11]

Data Presentation: Summarizing Key Prodrug Properties

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Stability and Bioconversion of a Hypothetical Boc-Prodrug (Boc-API)

| Medium | pH | Incubation Time (h) | % Prodrug Remaining | t½ (min) | Notes |

| Simulated Gastric Fluid | 1.2 | 4 | >99% | >240 | Demonstrates high stability to acidic conditions. |

| Simulated Intestinal Fluid | 6.8 | 4 | 95% | ~450 | Shows good chemical stability at near-neutral pH. |

| Human Plasma | 7.4 | - | - | 45 | Rapid conversion suggests efficient enzymatic hydrolysis in blood. |

| Human Liver Microsomes | 7.4 | - | - | 15 | Very rapid conversion indicates high first-pass activation in the liver. |

Conclusion and Outlook

The tert-butyl carbamate (Boc) group serves as a highly effective and synthetically accessible promoiety for masking amine and phenol functional groups in drug candidates. This strategy can significantly improve a drug's stability, particularly in the acidic environment of the stomach, while allowing for efficient enzymatic release of the active parent drug post-absorption. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and evaluation of Boc-carbamate prodrugs. By systematically applying these methodologies, researchers can effectively address key drug development challenges, such as poor oral bioavailability, and unlock the full therapeutic potential of promising molecules.[12]

References

-

CYP1A2-catalyzed carbon-carbon bond cleavage reaction is required for conversion of the prodrug nabumetone to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA). (n.d.). PubMed. Available at: [Link]

-

Jana, S., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(3), 123-152. Available at: [Link]

-

Li, Y., et al. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. ResearchGate. Available at: [Link]

-

Lee, S., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Pessah, N., et al. (2004). Bioactivation of carbamate-based 20(S)-camptothecin prodrugs. Bioorganic & Medicinal Chemistry, 12(8), 1859-1866. Available at: [Link]

-

Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. Current Pharmaceutical Design, 26(10), 1079-1090. Available at: [Link]

-

Stability of prodrug 9 (A) in artificial gastric acid... (n.d.). ResearchGate. Available at: [Link]

-

Darwish, I. A., et al. (2014). New Sensitive HPLC Method for Evaluation of the Pharmacokinetics of New Amantadine Prodrugs as Hepatic Delivery Systems to Enhance its Activity against HCV. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

A greener, efficient, and chemoselective protocol for O-Boc protection/deprotection... (2013). ResearchGate. Available at: [Link]

-

LC–MS analysis of prodrugs... (n.d.). ResearchGate. Available at: [Link]

-

Tira, S. D., et al. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. PLoS ONE, 10(10), e0138988. Available at: [Link]

-

A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. (2022). MDPI. Available at: [Link]

-

Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2007). ResearchGate. Available at: [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (2015). TSI Journals. Available at: [Link]

-

Nielsen, C. U., & Brodin, B. (2003). Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter. Journal of Pharmaceutical Sciences, 92(4), 757-767. Available at: [Link]

-

Assali, M., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. International Journal of Analytical Chemistry, 2020, 8871216. Available at: [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). MDPI. Available at: [Link]

-

Wang, W., et al. (2020). Improving the Oral Bioavailability of Tapentadol via a Carbamate Prodrug Approach: Synthesis, Bioactivation, and Pharmacokinetics. Molecules, 25(18), 4247. Available at: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). National Institutes of Health. Available at: [Link]

- Prodrug compounds and process for preparation thereof. (2000). Google Patents.

-

RP-HPLC Method Development and Validation of Synthesized Codrug... (2020). ResearchGate. Available at: [Link]

-

Najjar, A., & Karaman, R. (2019). The prodrug approach in the era of drug design. Expert Opinion on Drug Discovery, 14(2), 145-160. Available at: [Link]

-

Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. (2021). New Journal of Chemistry. Available at: [Link]

-

Carbon-Carbon Bond Cleavage in Activation of the Prodrug Nabumetone. (2014). ResearchGate. Available at: [Link]

-

Boger, D. L., et al. (2012). A novel, unusually efficacious duocarmycin carbamate prodrug that releases no residual byproduct. ACS Medicinal Chemistry Letters, 3(8), 621-625. Available at: [Link]

-

Optimization of Prodrug Activation by Enzymatic Cleavage of the β-lactam Ring of Carbapenems. (2025). PubMed. Available at: [Link]

-

Riggs, J. R., et al. (2006). Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 16(8), 2224-2228. Available at: [Link]

-

Experimental Procedure. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Enzymatic prodrug degradation in the fasted and fed small intestine. (n.d.). Lirias. Available at: [Link]

-

Prodrugs as empowering tools in drug discovery and development... (2024). Chemical Society Reviews. Available at: [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2015). Der Pharma Chemica. Available at: [Link]

-

Current Trends in Clinical Trials of Prodrugs. (2023). ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. (2023). PubMed. Available at: [Link]

-

Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. (2020). YouTube. Available at: [Link]

-

Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent... (2023). MDPI. Available at: [Link]

-

An In Vitro Model Simulating Gastro-Intestinal Digestion in Neonates and Young Infants. (n.d.). FDA. Available at: [Link]

-

Simulated Gastrointestinal Fluids Impact the Stability of Polymer-Functionalized Selenium Nanoparticles: Physicochemical Aspects. (2024). Dove Medical Press. Available at: [Link]

-

Optimization of Prodrug Activation by Enzymatic Cleavage of the β‐lactam Ring of Carbapenems. (n.d.). ResearchGate. Available at: [Link]

-

Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. (n.d.). Hokkaido University. Available at: [Link]

-

Thiolysable Prodrugs of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine with Antineoplastic Activity. (1993). ResearchGate. Available at: [Link]

Sources

- 1. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino Acid Carbamates As Prodrugs Of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability and degradation pathways of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Technical Support Center: Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate. Due to the specific nature of this compound, this document is built upon established principles of organic chemistry, focusing on the known reactivity of its constituent functional groups: the Tert-butyl carbamate (Boc) protecting group, the ketone, and the pyridine moiety. Our goal is to provide predictive insights and proactive troubleshooting strategies to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of Tert-butyl (2-oxo-3-(pyridin-4-yl)propyl)carbamate.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under inert atmosphere (argon or nitrogen), desiccated, and at low temperatures. The recommended conditions are summarized in the table below.

| Condition | Recommendation | Rationale |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxidative degradation. |

| Light | Amber vial or protected from light | The pyridine ring can be susceptible to photolytic degradation.[1] |

| State | Solid | Storing as a solid is preferable to solutions, which can accelerate degradation. |

Q2: What is the primary degradation pathway I should be concerned about?

A2: The most probable degradation pathway is the acid-catalyzed cleavage of the Tert-butyl carbamate (Boc) protecting group.[2][3][4][5][6] The Boc group is notoriously labile in the presence of even mild acids.[3][4] This reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine.[5][7]

Q3: How stable is this compound in common analytical and preparative solvents?

A3: The stability is highly dependent on the solvent's purity and pH.

-

Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)): Generally stable, provided the solvents are anhydrous and free of acidic impurities.

-

Protic Solvents (e.g., Methanol, Ethanol): Use with caution. Trace amounts of acid can catalyze the deprotection of the Boc group. If used, ensure the solvent is fresh and of high purity.

-

Aqueous Solutions: Stability is pH-dependent. Acidic aqueous solutions (pH < 6) will lead to rapid degradation. Neutral to slightly basic conditions (pH 7-8) are preferred for short-term handling in solution.

Q4: Are there any reagents or additives I should avoid?

A4: Yes. Avoid the following:

-

Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will rapidly cleave the Boc group.[3][7][8]

-

Lewis Acids: Many Lewis acids can also promote Boc deprotection.[3]

-

Strong Oxidizing Agents: The pyridine ring and the methylene bridge adjacent to the ketone could be susceptible to oxidation.[9]

-

Protic Acids in HPLC Mobile Phases: The use of TFA or formic acid in mobile phases for HPLC can cause on-column degradation. If an acidic modifier is necessary, use the lowest possible concentration and analyze samples promptly after preparation.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for identifying and resolving common experimental issues.

Guide 1: Investigating an Unexpected Peak in HPLC/LC-MS Analysis

Scenario: You observe a new, more polar peak in your chromatogram, which increases in intensity over time or upon sample treatment.

Underlying Cause: This is a classic sign of the acid-catalyzed deprotection of the Boc group, leading to the formation of the corresponding primary amine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting carbamate cleavage under acidic or basic conditions

A Senior Application Scientist's Guide to Troubleshooting Acidic and Basic Deprotection

Welcome to the Technical Support Center for carbamate protecting group cleavage. This guide is designed for researchers, scientists, and professionals in drug development who utilize carbamate protecting groups in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of carbamate deprotection. This resource is structured to address the common challenges encountered during acidic and basic cleavage, providing a logical framework for troubleshooting and optimizing your reactions.

Understanding Carbamate Lability: The Foundation of Troubleshooting

Carbamate protecting groups are ubiquitous in modern organic synthesis, particularly in peptide and medicinal chemistry, due to their general stability and the diverse methods available for their removal.[1][2] The core principle of a successful deprotection lies in understanding the specific chemical trigger that cleaves the carbamate bond without affecting other sensitive functionalities in the molecule. This concept of selective removal is known as orthogonal protection .[3]

The most common carbamate protecting groups—Boc, Fmoc, and Cbz—form the cornerstone of many orthogonal strategies:

-

Acid-Labile: tert-Butoxycarbonyl (Boc)

-

Base-Labile: 9-Fluorenylmethoxycarbonyl (Fmoc)

-

Hydrogenolysis-Labile: Carboxybenzyl (Cbz)

The stability of these groups is relative and highly dependent on the reaction conditions. The following table provides a general overview of the lability of common carbamate protecting groups under acidic and basic conditions.

| Protecting Group | Structure | Cleavage Condition | Relative Lability & Notes |

| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-C(CH₃)₃ | Strong Acid (e.g., TFA, HCl) | Highly labile to strong acids. Stable to most bases and nucleophiles.[4] |

| Fmoc (9-Fluorenyl- methoxycarbonyl) | R-NH-CO-O-CH₂-Fluorenyl | Base (e.g., Piperidine, DBU) | Highly labile to basic conditions. Stable to acids.[5] |

| Cbz (Carboxybenzyl) | R-NH-CO-O-CH₂-Ph | Hydrogenolysis, Strong Acid | Primarily removed by hydrogenolysis. Stable to mild acids and bases, but can be cleaved by strong acids like HBr.[6] |

| Alloc (Allyloxycarbonyl) | R-NH-CO-O-CH₂-CH=CH₂ | Pd(0) Catalysis | Cleaved under neutral conditions with a palladium catalyst. Stable to acidic and basic conditions. |

| Moz (p-Methoxybenzyl carbonyl) | R-NH-CO-O-CH₂-Ph-OCH₃ | Hydrogenolysis, Strong Acid | More acid-labile than Cbz due to the electron-donating methoxy group.[7] |

Section 1: Troubleshooting Acidic Cleavage (e.g., Boc Deprotection)

Acid-catalyzed deprotection is a cornerstone of many synthetic strategies, particularly for the removal of the Boc group. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable carbocation (e.g., the tert-butyl cation).[8]

}

Acidic Cleavage of a Boc-Protected Amine.

FAQs and Troubleshooting Guide: Acidic Cleavage

Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete Boc deprotection is a frequent issue that can often be traced back to several factors:

-

Insufficient Acid Strength or Stoichiometry: The Boc group is cleaved by strong acids, with trifluoroacetic acid (TFA) being the most common choice.[3] If the reaction is sluggish, consider the following:

-

Verify Acid Quality: Ensure your TFA or HCl solution has not degraded. Use a fresh bottle if in doubt.

-

Increase Acid Concentration: For difficult substrates, increasing the concentration of TFA (e.g., from 50% in DCM to neat TFA) can drive the reaction to completion.

-

Check Stoichiometry: The acid is a reagent, not just a catalyst. Ensure you are using a sufficient excess, especially if your substrate contains basic functionalities that will consume the acid.

-

-

Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some sterically hindered or electronically deactivated substrates may require longer reaction times or gentle heating.

-

Actionable Step: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 2 hours) to determine the optimal reaction time. If the reaction has stalled, consider increasing the temperature to 30-40°C.

-

-

Solvent Effects: The choice of solvent can influence the efficiency of deprotection. Dichloromethane (DCM) is a common choice, but other solvents can be employed.

-

Pro-Tip: For substrates with poor solubility in DCM, 1,4-dioxane can be a suitable alternative for HCl-mediated deprotection.

-

Q2: I'm observing unexpected side products after my Boc deprotection. What are they and how can I prevent them?

A2: The most common side reactions in Boc deprotection stem from the highly reactive tert-butyl cation that is generated. This electrophile can alkylate nucleophilic residues in your molecule.

-

Commonly Affected Residues: Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to t-butylation.[9]

-

The Solution: Scavengers: To prevent these side reactions, it is crucial to include "scavengers" in your cleavage cocktail. These are molecules that are more nucleophilic than your substrate and will trap the t-butyl cation.

digraph "Scavenger_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; }

Role of scavengers in preventing side reactions.

Common Scavenger Cocktails:

| Sensitive Residue(s) | Recommended Scavenger Cocktail (in TFA) | Purpose of Scavengers |

| Trp | 2.5% Triisopropylsilane (TIS) + 2.5% Water | TIS is a highly effective carbocation scavenger. |

| Met | 5% Thioanisole | Thioanisole scavenges cations and can help reduce methionine sulfoxide. |

| Cys | 2.5% 1,2-Ethanedithiol (EDT) + 2.5% Water | EDT is an excellent scavenger for protecting thiol groups. |

| Arg(Pbf/Pmc) | 2.5% TIS + 2.5% Water | The protecting groups on Arginine can also generate reactive cations. |

| General Purpose | 95% TFA, 2.5% Water, 2.5% TIS | A robust cocktail for many peptides.[10] |

Q3: Can the acidic conditions cause epimerization of chiral centers?

A3: While less common than with some other procedures, prolonged exposure to strong acid can potentially lead to epimerization at stereocenters alpha to a carbonyl group.[11]

-

Mitigation Strategy:

-

Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the deprotection is complete.

-

Use Milder Conditions: If epimerization is a concern, explore alternative deprotection methods if your overall synthetic strategy allows.

-

Temperature Control: Avoid excessive heating during the deprotection.

-

Experimental Protocol: Monitoring Boc Deprotection by HPLC

-

Initial Sample (t=0): Before adding the acid, dissolve a small amount of your starting material in a suitable solvent (e.g., acetonitrile/water) and inject it into the HPLC to obtain a reference chromatogram.

-

Start the Reaction: Add the acidic cleavage cocktail to your reaction vessel.

-

Time Points: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture.

-

Quench and Dilute: Immediately quench the aliquot in a vial containing a suitable buffer (e.g., a solution of ammonium bicarbonate) and dilute with the HPLC mobile phase.

-

Analyze: Inject the quenched and diluted sample into the HPLC.

-

Interpret the Data: Compare the chromatograms over time. Look for the disappearance of the starting material peak and the appearance of the product peak. The reaction is complete when the starting material peak is no longer detectable.

Section 2: Troubleshooting Basic Cleavage (e.g., Fmoc Deprotection)

Base-labile carbamates, most notably Fmoc, are cleaved via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the acidic proton on the fluorenyl ring system, leading to a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[5]

}

Base-Catalyzed Cleavage of an Fmoc-Protected Amine.

FAQs and Troubleshooting Guide: Basic Cleavage

Q1: My Fmoc deprotection is slow or incomplete. What should I do?

A1: Incomplete Fmoc removal can lead to deletion sequences in peptide synthesis and is a critical issue to address.[5]

-

Base Selection and Concentration: Piperidine (typically 20% in DMF) is the standard base for Fmoc removal. However, its effectiveness can be sequence-dependent.

-

Alternative Bases: For difficult sequences, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in lower concentrations (e.g., 2% DBU, 2% piperidine in DMF).

-

Verify Base Quality: Ensure your piperidine is not old or discolored, as oxidation products can impede the reaction.

-

-

Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the Fmoc group inaccessible to the base.

-

Actionable Steps:

-

Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is sometimes more effective than DMF at disrupting aggregation.

-

Chaotropic Salts: Adding chaotropic salts like LiCl to the deprotection solution can help break up secondary structures.

-

Extended Deprotection Time: For known "difficult" sequences, extending the deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes) can be beneficial.

-

-

-

Monitoring Deprotection: In SPPS, the formation of the DBF-piperidine adduct can be monitored by UV spectroscopy to ensure the reaction has gone to completion.[12]

Q2: I'm concerned about side reactions during Fmoc deprotection. What are the main issues?

A2: The primary side reactions during Fmoc deprotection are related to the dibenzofulvene (DBF) byproduct and the basic conditions themselves.

-

DBF Adduct Formation: If not efficiently scavenged by the base (e.g., piperidine), DBF can be attacked by the newly liberated free amine of the peptide, leading to a terminated chain.[13]

-

Causality: This is why a sufficient excess of a secondary amine like piperidine is used—it acts as both the base and the scavenger.[5] Using a non-nucleophilic base without a scavenger is not recommended.

-

-

Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to cyclization to form an aspartimide under basic conditions. This can lead to epimerization and the formation of isoaspartyl peptides.

-

Mitigation:

-

Protecting Group Choice: Using protecting groups on the Asp side chain that sterically hinder this cyclization can help.

-